Cas no 2287288-91-7 (Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride)

Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride is a versatile chiral building block used in organic synthesis and pharmaceutical research. Its oxolane (tetrahydrofuran) ring structure, combined with an aminomethyl and ester functional group, provides a rigid yet modifiable scaffold for constructing complex molecules. The hydrochloride salt enhances stability and solubility, facilitating handling and storage. This compound is particularly valuable in asymmetric synthesis, where its stereocenter can influence the chirality of downstream products. Its balanced reactivity makes it suitable for peptide modifications, heterocycle formations, and medicinal chemistry applications. The ester group allows further derivatization, while the amine functionality enables coupling reactions, offering flexibility in synthetic routes.
Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride structure
2287288-91-7 structure
Product name:Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride
CAS No:2287288-91-7
MF:C7H14ClNO3
Molecular Weight:195.643961429596
CID:6241911
PubChem ID:137944906

Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

    • Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride
    • EN300-6738657
    • methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride
    • 2287288-91-7
    • Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride
    • インチ: 1S/C7H13NO3.ClH/c1-10-6(9)7(5-8)3-2-4-11-7;/h2-5,8H2,1H3;1H
    • InChIKey: PWVCLMCOMHUVTD-UHFFFAOYSA-N
    • SMILES: Cl.O1CCCC1(C(=O)OC)CN

計算された属性

  • 精确分子量: 195.0662210g/mol
  • 同位素质量: 195.0662210g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 160
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.6Ų

Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6738657-0.1g
methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride
2287288-91-7 95.0%
0.1g
$326.0 2025-03-13
Enamine
EN300-6738657-1.0g
methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride
2287288-91-7 95.0%
1.0g
$943.0 2025-03-13
Aaron
AR028MPA-100mg
methyl2-(aminomethyl)oxolane-2-carboxylatehydrochloride
2287288-91-7 95%
100mg
$474.00 2025-02-16
Aaron
AR028MPA-10g
methyl2-(aminomethyl)oxolane-2-carboxylatehydrochloride
2287288-91-7 95%
10g
$5597.00 2023-12-15
1PlusChem
1P028MGY-500mg
methyl2-(aminomethyl)oxolane-2-carboxylatehydrochloride
2287288-91-7 95%
500mg
$971.00 2024-05-24
Aaron
AR028MPA-2.5g
methyl2-(aminomethyl)oxolane-2-carboxylatehydrochloride
2287288-91-7 95%
2.5g
$2566.00 2025-02-16
Aaron
AR028MPA-5g
methyl2-(aminomethyl)oxolane-2-carboxylatehydrochloride
2287288-91-7 95%
5g
$3782.00 2023-12-15
1PlusChem
1P028MGY-5g
methyl2-(aminomethyl)oxolane-2-carboxylatehydrochloride
2287288-91-7 95%
5g
$3439.00 2024-05-24
1PlusChem
1P028MGY-10g
methyl2-(aminomethyl)oxolane-2-carboxylatehydrochloride
2287288-91-7 95%
10g
$5071.00 2024-05-24
Enamine
EN300-6738657-0.05g
methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride
2287288-91-7 95.0%
0.05g
$218.0 2025-03-13

Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride 関連文献

Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochlorideに関する追加情報

Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride (CAS No. 2287288-91-7): A Comprehensive Overview

Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride, identified by the CAS number 2287288-91-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in drug development and molecular biology research. The hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in various biochemical assays and synthetic protocols.

The chemical structure of Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride consists of an oxolane ring substituted with an amino methyl group and a carboxylate ester. This configuration imparts a high degree of reactivity, enabling the compound to participate in diverse chemical transformations. The presence of the amino group allows for interactions with nucleophiles, while the ester functionality facilitates further derivatization. These properties make it a versatile intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in the development of novel chiral auxiliaries and ligands for asymmetric synthesis. The oxolane ring in Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride provides a rigid framework that can be exploited to induce stereochemical control during reactions. Researchers have leveraged this compound to develop efficient catalyst systems for the enantioselective synthesis of pharmacologically relevant molecules. For instance, studies have demonstrated its utility in the asymmetric reduction of ketones, yielding optically active alcohols with high enantiomeric excess.

The pharmaceutical industry has also explored the potential of Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride as a building block for drug candidates. Its structural features make it a promising candidate for designing molecules that interact with biological targets in a specific manner. For example, modifications to the amino and ester groups can be tailored to enhance binding affinity or metabolic stability. Preliminary studies have shown that derivatives of this compound exhibit interesting pharmacological profiles, including anti-inflammatory and anticancer activities.

Advances in computational chemistry have further enhanced the understanding of Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride's reactivity and interactions. Molecular modeling studies have provided insights into how this compound interacts with enzymes and other biological macromolecules. These insights are crucial for rational drug design, allowing researchers to predict and optimize the properties of potential drug candidates before experimental validation.

The synthesis of Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride involves multi-step organic transformations, requiring careful optimization to achieve high yields and purity. Recent innovations in synthetic methodologies have improved the efficiency of these processes, making large-scale production more feasible. Techniques such as flow chemistry and continuous manufacturing have been particularly beneficial in streamlining the synthesis and reducing waste generation.

In conclusion, Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride (CAS No. 2287288-91-7) is a multifaceted compound with significant applications in pharmaceutical research and industrial chemistry. Its unique structural features enable diverse chemical functionalities, making it a valuable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and drug development is likely to grow.

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